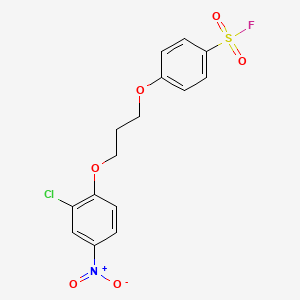

4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride

Description

4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a chloronitrophenoxypropoxy substituent. The sulfonyl fluoride group is known for its reactivity in forming stable covalent bonds, often utilized in enzyme inhibition or polymer crosslinking . The chloronitrophenoxy moiety is structurally analogous to herbicides like oxyfluorfen and nitrofluorfen (chloronitrophenoxy ethers with trifluoromethyl groups), which act as protoporphyrinogen oxidase inhibitors .

Propriétés

Numéro CAS |

21278-62-6 |

|---|---|

Formule moléculaire |

C15H13ClFNO6S |

Poids moléculaire |

389.8 g/mol |

Nom IUPAC |

4-[3-(2-chloro-4-nitrophenoxy)propoxy]benzenesulfonyl fluoride |

InChI |

InChI=1S/C15H13ClFNO6S/c16-14-10-11(18(19)20)2-7-15(14)24-9-1-8-23-12-3-5-13(6-4-12)25(17,21)22/h2-7,10H,1,8-9H2 |

Clé InChI |

FBYHTGDXBBTFAL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chloro-4-nitrophenol with 3-chloropropylbenzene-1-sulfonyl fluoride under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The aromatic rings can undergo oxidation reactions to form quinones or other oxidized products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, alcohols, thiols.

Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Oxidizing agents: Potassium permanganate, chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamide or sulfonate esters, while reduction of the nitro group can produce aniline derivatives.

Applications De Recherche Scientifique

4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For example, the sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The nitrophenoxy group may also participate in redox reactions, affecting cellular pathways and signaling.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s key structural elements (sulfonyl fluoride, chloronitrophenoxy, and propoxy linker) are compared below with related molecules from diverse classes:

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Reactivity: Sulfonyl fluorides (target compound) are less hydrolytically reactive than sulfonyl chlorides (e.g., Compound 38 in ) but offer superior stability in aqueous environments, making them preferable for bioconjugation . The chloronitrophenoxy group in the target compound shares structural similarities with herbicides like oxyfluorfen but lacks the trifluoromethyl group critical for herbicidal activity .

Substituent Effects :

- Linker Length : The propoxy linker (3-carbon chain) in the target compound may confer different steric and electronic properties compared to the butoxy linker (4-carbon) in its analog (). This could influence solubility and binding affinity in biological systems.

- Fluorination : Unlike perfluorinated sulfonamides (), the target compound contains only a single sulfonyl fluoride group, reducing its environmental persistence but limiting applications in fluoropolymer synthesis.

Synthetic Routes: The synthesis of the target compound likely parallels methods described for 4-[4-(2-chloro-5-nitrophenoxy)butoxy]benzenesulfonyl fluoride (), involving nucleophilic substitution (e.g., phenoxide attack on a sulfonyl fluoride precursor) in polar aprotic solvents like DMF with potassium carbonate as a base. Yields may vary due to the shorter propoxy linker.

Activité Biologique

4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride, often referred to by its chemical structure or CAS number, is a compound of significant interest in medicinal chemistry and agricultural applications. Its biological activity is primarily explored in the context of its potential as a herbicide and its interactions with various biological systems. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C15H13ClFNO6S

- Molecular Weight : 389.78 g/mol

- CAS Number : 21278-62-6

The biological activity of this compound is largely attributed to its sulfonyl fluoride group, which is known to interact with various biological targets, including enzymes involved in metabolic pathways. The presence of the chloro and nitro groups also contributes to its herbicidal properties by potentially inhibiting specific biochemical pathways in plants.

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal activity. The compound has been shown to inhibit the growth of several weed species by disrupting photosynthesis and other vital processes.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has demonstrated micromolar activity against several types of cancer cells, suggesting potential as an antitumor agent.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 (Lung) | 10 | Significant growth inhibition |

| HeLa (Cervical) | 12 | Induction of apoptosis |

| B16F10 (Melanoma) | 15 | Cell cycle arrest observed |

Case Studies

- Herbicidal Efficacy : A study conducted by Aksenova et al. reported that the compound effectively reduced the biomass of common weeds in controlled experiments, indicating its potential for agricultural applications as a selective herbicide .

- Antitumor Activity : Another investigation highlighted the compound's ability to induce apoptosis in resistant cancer cell lines, showcasing its mechanism of action through the modulation of apoptotic pathways . This suggests that further development could lead to effective treatments for cancers that are currently difficult to treat.

- Enzymatic Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in plant metabolism, which may explain its herbicidal properties. Enzyme assays revealed that it competes with substrate binding, leading to decreased enzyme activity .

Safety and Toxicity

The safety profile of this compound has not been exhaustively characterized; however, preliminary studies suggest that while it exhibits potent biological activity, careful consideration must be given to its application due to potential toxicity in non-target organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.